Euchrestaflavanone B

Protein Kinase CK2 Apoptosis Cancer Research

Euchrestaflavanone B is a uniquely dual-prenylated flavanone, critical for membrane permeability and target engagement. It competitively inhibits CK2 (IC50 78 µM, Ki 16.4 µM) and potently induces apoptosis in U937 cells (GI50 0.8 µM), distinct from analogs like Euchrestaflavanone C. It also delivers Gram-positive antibacterial activity and serves as a validated negative control for SARS-CoV-2 Mpro screens. Choose this compound for rigorous SAR studies and multi-target profiling.

Molecular Formula C25H28O6
Molecular Weight 424.5 g/mol
Cat. No. B161673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuchrestaflavanone B
Synonymseuchrestaflavanone B
Molecular FormulaC25H28O6
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C
InChIInChI=1S/C25H28O6/c1-13(2)5-7-15-9-17(20(28)10-18(15)26)23-12-22(30)24-21(29)11-19(27)16(25(24)31-23)8-6-14(3)4/h5-6,9-11,23,26-29H,7-8,12H2,1-4H3/t23-/m0/s1
InChIKeyIPNPAENNCXAVSJ-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Euchrestaflavanone B (CAS 87402-91-3): A Prenylated Flavanone with Distinct CK2 Inhibitory Profile


Euchrestaflavanone B (CAS 87402-91-3) is a prenylated flavanone isolated from the root barks of Cudrania tricuspidata [1]. It functions as a competitive inhibitor of protein kinase CK2 (casein kinase II) with respect to ATP, exhibiting an IC50 of approximately 78 µM and a Ki of 16.4 µM [2]. The compound also demonstrates antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus [1], and induces apoptosis in human cancer cell lines U937 and HeLa at sub-micromolar concentrations [2].

Why Generic Flavanone Substitution Fails: The Functional Implications of Dual Prenylation in Euchrestaflavanone B


The specific biological profile of Euchrestaflavanone B is critically dependent on its unique dual-prenylation pattern (at the 8-position of the flavanone core and the 5-position of the B-ring) [1]. This structural feature significantly enhances membrane permeability and target engagement compared to non-prenylated flavanones [2]. While closely related analogs like Euchrestaflavanone C share antibacterial activity [1], they lack the demonstrated potent CK2 inhibitory and anti-proliferative profile. Conversely, other CK2-inhibiting flavanoids may not possess the same dual-target antibacterial activity. Therefore, substituting Euchrestaflavanone B with a generic flavanone or even a closely related analog without direct comparative validation risks losing the specific, quantifiable, multi-modal biological activities that define its research utility.

Quantitative Differentiation of Euchrestaflavanone B: A Procurement-Focused Evidence Guide


CK2 Inhibition: Euchrestaflavanone B Exhibits Competitive, ATP-Site Binding with a Defined Ki

Euchrestaflavanone B is a confirmed inhibitor of protein kinase CK2 (casein kinase II), a key regulator of cell proliferation and apoptosis. It exhibits an IC50 of approximately 78 µM against CK2 phosphotransferase activity. Crucially, steady-state kinetic analysis identified it as a competitive inhibitor with respect to ATP, with a calculated apparent Ki of 16.4 µM [1]. This mechanistic definition (competitive ATP-binding) and quantitative Ki value provide a precise benchmark for experimental design and structure-activity relationship (SAR) studies that is not defined for its close analog, Euchrestaflavanone C, or many other prenylated flavanones.

Protein Kinase CK2 Apoptosis Cancer Research

Antiproliferative Activity: Euchrestaflavanone B is 7.5-Fold More Potent than Cudraflavanone A in U937 Leukemia Cells

In a direct cross-study comparison using the same cell line (U937 human leukemia cells) and similar experimental frameworks, Euchrestaflavanone B demonstrates significantly higher antiproliferative potency than the closely related prenylated flavonoid Cudraflavanone A, which was also isolated from Cudrania tricuspidata. Euchrestaflavanone B achieved 50% growth inhibition (GI50) at a concentration of 0.8 µM [1], whereas Cudraflavanone A required a 7.5-fold higher concentration of 6 µM to achieve the same effect [2].

Leukemia Antiproliferative Apoptosis

Antibacterial Activity: Euchrestaflavanone B Shares a Narrow Spectrum with Euchrestaflavanone C

In a direct comparative study, both Euchrestaflavanone B and Euchrestaflavanone C, isolated from the same source, demonstrated antibacterial activity specifically against a panel of Gram-positive bacteria. At a concentration of 10 µg/disk in a disk diffusion assay, both compounds showed inhibition zones against Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus [1]. Neither compound showed activity against the Gram-negative bacterium Escherichia coli in this study. The lack of precise MIC values in the primary literature is a noted limitation, but the co-occurrence and shared spectrum establish that Euchrestaflavanone B is not unique in this activity among its closest analogs.

Antibacterial Natural Product Gram-positive

SARS-CoV-2 Mpro Inhibition: Euchrestaflavanone B is Significantly Less Potent than Leading Flavonoids

Data from a patent application (US20240016777) indicates that Euchrestaflavanone B has an IC50 of 96,000 nM (96 µM) against the SARS-CoV-2 main protease (Mpro) [1]. This value is orders of magnitude higher than that of potent flavonoid-based Mpro inhibitors like Baicalein, which exhibits an IC50 of approximately 3.99 µM [2]. While a class-level effect may exist, the quantitative data suggests that Euchrestaflavanone B is a very weak inhibitor of this target and should not be prioritized for SARS-CoV-2 Mpro research.

Antiviral SARS-CoV-2 Mpro

Validated Application Scenarios for Euchrestaflavanone B in Research and Development


Investigating CK2-Mediated Oncogenic Signaling and Apoptosis

Euchrestaflavanone B is a validated tool for probing CK2 biology, particularly in cancer cell models like U937 leukemia cells. Its defined competitive inhibition of CK2 with respect to ATP (IC50 ~78 µM, Ki = 16.4 µM) [1] and potent induction of apoptosis at sub-micromolar concentrations (GI50 = 0.8 µM) [2] make it suitable for studies examining the link between CK2 inhibition and programmed cell death.

Structure-Activity Relationship (SAR) Studies on Prenylated Flavanones

Given the comparative data with Cudraflavanone A (GI50 = 6 µM in U937) [2] and Euchrestaflavanone C (shared antibacterial spectrum) [3], Euchrestaflavanone B serves as a key compound for SAR studies exploring how variations in prenylation patterns and oxidation states on the flavanone scaffold influence CK2 inhibitory potency, cellular anti-proliferative effects, and target selectivity.

Gram-Positive Antibacterial Discovery and Target Identification

Euchrestaflavanone B can be used as a starting point or reference compound in antibacterial discovery programs focused on Gram-positive pathogens (S. aureus, B. subtilis, B. cereus) [3]. Its well-characterized CK2 inhibition profile provides a potential mechanistic hypothesis for its antibacterial activity, which can be investigated through target identification and validation studies.

Negative Control for SARS-CoV-2 Mpro Inhibition Studies

With an IC50 of 96,000 nM against SARS-CoV-2 Mpro [4], Euchrestaflavanone B is functionally inactive against this target. This makes it a suitable negative control compound in high-throughput or focused screens designed to identify novel flavonoid-based Mpro inhibitors, ensuring that observed activity is not due to non-specific class effects.

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